Superior mGlu3 Potency and Unmatched Selectivity vs. Dual mGlu2/3 NAMs and mGlu2-Selective NAMs
VU6010572 inhibits mGlu3 with an IC50 of 245 nM in calcium flux assays, while exhibiting no detectable inhibition of mGlu2 (IC50 >30 µM), representing >120-fold selectivity [1]. In contrast, the mGlu2-selective NAM VU6001966 displays an IC50 of 78 nM at mGlu2 but >30 µM at mGlu3 (>350-fold selectivity for mGlu2) . The earlier-generation mGlu3 NAM VU0650786 shows weaker potency (IC50 = 392 nM) and comparable selectivity over mGlu2 (>30 µM) . More recent binding data using [18F]VU6010572 indicates even higher affinity (IC50 = 39.9 nM) with >100-fold selectivity over all other mGlu subtypes [2].
| Evidence Dimension | mGlu3 inhibitory potency and selectivity over mGlu2 |
|---|---|
| Target Compound Data | mGlu3 IC50 = 245 nM; mGlu2 IC50 >30 µM (>120-fold selective) [1]; alternative assay mGlu3 IC50 = 39.9 nM (>100-fold selective over all mGlu subtypes) [2] |
| Comparator Or Baseline | VU6001966: mGlu2 IC50 = 78 nM, mGlu3 IC50 >30 µM ; VU0650786: mGlu3 IC50 = 392 nM, mGlu2 IC50 >30 µM |
| Quantified Difference | VU6010572 is 1.6-fold more potent than VU0650786 at mGlu3 (245 vs 392 nM) and shows opposite receptor selectivity compared to VU6001966 |
| Conditions | Calcium flux assay using Gα15 coupling in HEK293 cells [1]; radioligand binding [2] |
Why This Matters
The high potency and unambiguous mGlu3 selectivity ensure that observed biological effects stem from mGlu3 inhibition rather than confounding mGlu2 modulation.
- [1] Engers JL, et al. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs. ACS Med Chem Lett. 2017;8(9):925-930. View Source
- [2] Rong J, et al. Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. Am J Nucl Med Mol Imaging. 2025. View Source
